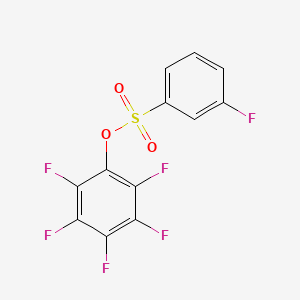

Pentafluorophenyl 3-fluoro-benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentafluorophenyl 3-fluoro-benzenesulfonate is a chemical compound with the molecular formula C12H4F6O3S and a molecular weight of 342.21 g/mol . It is a halogenated compound used primarily in research settings, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 3-fluoro-benzenesulfonate can be synthesized through the reaction of pentafluorophenol with 3-fluorobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorophenyl 3-fluoro-benzenesulfonate primarily undergoes substitution reactions due to the presence of the pentafluorophenyl group, which is an excellent leaving group . These reactions often involve nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under mild conditions to prevent decomposition .

Major Products

The major products formed from these reactions are typically amides, thioesters, and esters, depending on the nucleophile used . These products are often used in further synthetic applications or as intermediates in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Pentafluorophenyl 3-fluoro-benzenesulfonate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Pentafluorophenyl 3-fluoro-benzenesulfonate involves the activation of the sulfonate group, making it highly reactive towards nucleophiles . The pentafluorophenyl group acts as a leaving group, facilitating the substitution reaction. This reactivity is harnessed in various synthetic applications, allowing for the efficient formation of new chemical bonds.

Comparación Con Compuestos Similares

Similar Compounds

Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar substitution reactions.

N-hydroxysuccinimide (NHS) esters: These esters are also used in bioconjugation and peptide synthesis but are more susceptible to hydrolysis compared to pentafluorophenyl esters.

Uniqueness

Pentafluorophenyl 3-fluoro-benzenesulfonate is unique due to its stability and reactivity, which make it a valuable reagent in both research and industrial applications. Its resistance to hydrolysis compared to other esters, such as NHS esters, provides an advantage in various synthetic processes .

Actividad Biológica

Pentafluorophenyl 3-fluoro-benzenesulfonate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is characterized by the presence of a pentafluorophenyl group and a sulfonate moiety. The fluorinated structure enhances its lipophilicity and stability, making it a promising candidate for drug development. The general formula can be represented as follows:

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities. They have been shown to interact with biological pathways involved in cholesterol metabolism and receptor regulation. For instance, pentafluorobenzenesulfonamide derivatives have demonstrated the ability to upregulate LDL receptor synthesis, thereby potentially lowering serum LDL cholesterol levels and inhibiting atherosclerosis .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cholesterol Metabolism

In a study exploring the effects of novel pentafluorophenyl compounds on cholesterol levels, researchers found that specific derivatives could significantly reduce LDL levels in vitro. The mechanism was attributed to enhanced expression of LDL receptors on hepatocytes, which facilitated the uptake of circulating LDL particles .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of pentafluorophenyl derivatives. The study revealed that certain compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Study 3: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at high concentrations, the compound induced apoptosis in breast cancer cells while sparing normal cells, highlighting its selective toxicity .

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions where the sulfonate group is introduced onto the aromatic ring. Various methods have been developed to optimize yield and purity:

- Direct Fluorination : Utilizing fluorinating agents under controlled conditions.

- Nucleophilic Aromatic Substitution : Employing strong nucleophiles to replace halogen atoms on the aromatic ring.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F6O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUZFCZTTKFVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.